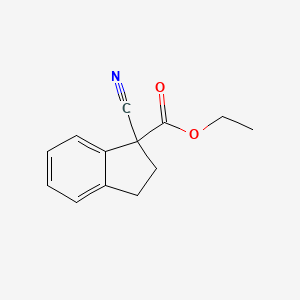
Ethyl 1-Cyanoindane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-Cyanoindane-1-carboxylate is an organic compound that belongs to the class of indane derivatives It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to the indane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-Cyanoindane-1-carboxylate typically involves the reaction of indane derivatives with cyanoacetic acid esters. One common method is the condensation of indane-1,3-dione with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-Cyanoindane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted indane derivatives
Applications De Recherche Scientifique
Ethyl 1-Cyanoindane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of Ethyl 1-Cyanoindane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
Ethyl 1-Cyanocyclopropanecarboxylate: Another cyanoester compound with different structural features and reactivity.
Uniqueness: Ethyl 1-Cyanoindane-1-carboxylate is unique due to its indane ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the study of structure-activity relationships .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl 1-cyano-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12(15)13(9-14)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-8H2,1H3 |
Clé InChI |
HXSZVZSANGFWIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


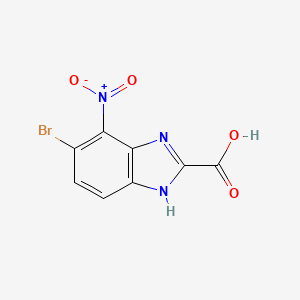
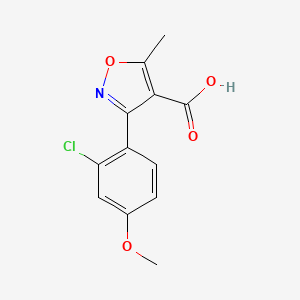

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
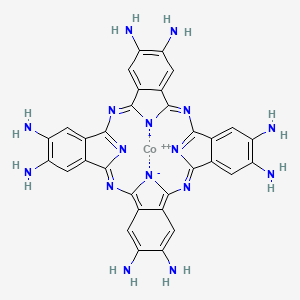


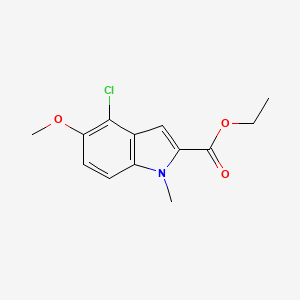
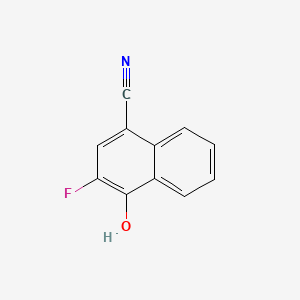

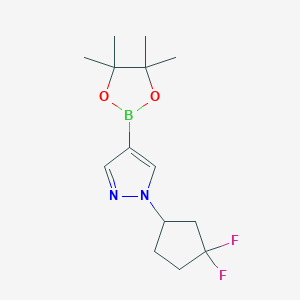
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
